molecular formula C10H13ClFN B3288757 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride CAS No. 852660-54-9

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

Cat. No.: B3288757
CAS No.: 852660-54-9
M. Wt: 201.67 g/mol
InChI Key: ISIVAXAVZRQAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol . It is a derivative of naphthalene and contains a fluorine atom at the 6th position and an amine group at the 2nd position. This compound is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-fluoronaphthalene with a reducing agent to form the tetrahydro derivative, which is then reacted with ammonia or an amine source to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce the corresponding amine or hydrocarbon derivatives.

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group play crucial roles in its binding affinity and reactivity with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is unique due to the specific positioning of the fluorine atom and amine group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIVAXAVZRQAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-fluoro-3,4-dihydronaphthalen-2(1H)-one oxime (1.58 g, 8.81 mmol), methanol (25 mL), conentrated hydrochloric acid (2 mL) and 10% palladium on charcoal (316 mg) was shaken in a pressure bottle under a hydrogen atmosphere (55 psig). After 18 hours, the mixture was filtered and the solid washed with methanol. The filtrate was concentrated under vacuum, and the residue was washed with ether, dried by concentration from benzene, and dried further under vacuum to provide a white solid (1.48 g, 83%).
Name
6-fluoro-3,4-dihydronaphthalen-2(1H)-one oxime
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
316 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Reactant of Route 2
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Reactant of Route 4
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Reactant of Route 5
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Reactant of Route 6
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.